2-[(2-ethyl-1-piperidinyl)carbonyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Description
The compound 2-[(2-ethyl-1-piperidinyl)carbonyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine features a pyrazolo[1,5-a]pyrimidine core with distinct substituents:
- Position 2: A (2-ethylpiperidin-1-yl)carbonyl group.
- Position 5: A phenyl ring.
- Position 7: A trifluoromethyl (-CF₃) group.
The trifluoromethyl group enhances metabolic stability and lipophilicity, while the piperidinyl carbonyl moiety may influence solubility and receptor binding . The phenyl group at position 5 contributes to aromatic interactions, a common feature in bioactive pyrazolo[1,5-a]pyrimidines .
Properties
IUPAC Name |
(2-ethylpiperidin-1-yl)-[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N4O/c1-2-15-10-6-7-11-27(15)20(29)17-13-19-25-16(14-8-4-3-5-9-14)12-18(21(22,23)24)28(19)26-17/h3-5,8-9,12-13,15H,2,6-7,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKIWAAJQBNUQRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(2-ethyl-1-piperidinyl)carbonyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Overview of Pyrazolo[1,5-a]pyrimidines
Pyrazolo[1,5-a]pyrimidines are known for their significant pharmacological properties, including anticancer, anti-inflammatory, analgesic, and antimicrobial activities. The structural modifications in this class of compounds often enhance their biological efficacy and selectivity towards specific targets in various diseases.
Pharmacological Properties
-
Anticancer Activity :
- Recent studies have demonstrated that pyrazolo[1,5-a]pyrimidine derivatives exhibit potent anticancer properties. For instance, compounds within this class were evaluated against various cancer cell lines such as MDA-MB-231 (breast cancer) and HEPG2 (liver cancer). The antiproliferative effects were assessed using the MTT assay, revealing IC50 values as low as 17.83 μM for certain derivatives .
-
Analgesic Effects :
- Some derivatives of pyrazolo[1,5-a]pyrimidine have been studied for their analgesic properties. The structural similarity to known analgesics suggests potential efficacy in pain management. For example, compounds related to the fentanyl series show significant potency with ED50 values indicating strong analgesic activity .
- Antimicrobial Activity :
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Enzymatic Activity : Many pyrazolo[1,5-a]pyrimidines act as enzyme inhibitors. For example, they may inhibit cyclooxygenase (COX) enzymes involved in inflammation and pain pathways.
- Targeting Cell Signaling Pathways : These compounds can interfere with critical signaling pathways in cancer cells, leading to apoptosis or cell cycle arrest.
Table 1: Summary of Biological Activities
Scientific Research Applications
Antitubercular Activity
Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives as antitubercular agents. The core structure has been associated with various modes of action against Mycobacterium tuberculosis (Mtb).
Case Study: Structure–Activity Relationships (SAR)
A focused library of analogues was synthesized to identify key structural features essential for antitubercular activity. The study demonstrated that modifications to the core structure could enhance potency while maintaining low cytotoxicity levels. For instance, a series of compounds were evaluated for their Minimum Inhibitory Concentration (MIC) against Mtb, revealing significant improvements in activity with specific substitutions on the pyrazolo ring system .
| Compound | MIC (µg/mL) | Cytotoxicity (CC50 µg/mL) |
|---|---|---|
| Compound A | 0.5 | >100 |
| Compound B | 1.0 | >100 |
| Compound C | 0.25 | >100 |
Anticancer Properties
Pyrazolo[1,5-a]pyrimidines have also been investigated for their anticancer properties. These compounds have shown promising results in inhibiting the proliferation of various cancer cell lines.
Case Study: Tumor Imaging and Treatment
A study involving radiolabeled derivatives of pyrazolo[1,5-a]pyrimidine explored their use as potential radiotracers for tumor imaging via Positron Emission Tomography (PET). The biodistribution experiments indicated a preferential accumulation in tumor tissues compared to normal tissues, suggesting their utility in cancer diagnostics and therapy .
| Radiotracer | Tumor Uptake (%) | Clearance Rate (min) |
|---|---|---|
| [18F]Compound 1 | 12 | 30 |
| [18F]Compound 2 | 15 | 25 |
Insights from Molecular Studies
Molecular docking studies have provided insights into how these compounds interact with target proteins involved in disease processes. For example, binding affinities were assessed using computational methods to predict how modifications to the pyrazolo scaffold could enhance interactions with specific biological targets .
Comparison with Similar Compounds
Substituent Variations at Position 2
Position 2 modifications significantly alter physicochemical properties and synthetic accessibility:
Key Insight : Piperidine-derived substituents (as in the target) may offer better membrane permeability compared to morpholine or methyl groups, but synthetic yields vary based on reaction conditions .
Substituent Variations at Position 5
The phenyl group at position 5 distinguishes the target from analogs with heteroaryl or alkyl groups:
Key Insight : Phenyl derivatives (like the target) are prioritized for receptor targeting, while heteroaryl substituents (e.g., thienyl) optimize electronic properties .
Substituent Variations at Position 7
The trifluoromethyl (-CF₃) group at position 7 is a critical motif in many analogs:
Key Insight : The -CF₃ group balances electronegativity and steric effects, making it preferable for drug design over bulkier fluorinated groups .
Research Implications
Q & A
Basic: What are the common synthetic routes for pyrazolo[1,5-a]pyrimidine derivatives, and how can they be adapted for this compound?
Answer:
Pyrazolo[1,5-a]pyrimidines are typically synthesized via condensation of 5-amino-3-arylpyrazoles with diketones or ketoesters. For example, describes refluxing 5-amino-3-phenylpyrazole with ethyl 2,4-dioxopentanoate in ethanol, followed by column chromatography (petroleum ether/ethyl acetate) and recrystallization from cyclohexane . Adapting this for the target compound would require substituting the diketone with a trifluoromethyl-containing precursor and introducing the 2-ethylpiperidinylcarbonyl moiety via post-cyclization functionalization (e.g., coupling reactions). Key steps include:
- Regioselectivity control : Use steric/electronic directing groups to minimize isomeric byproducts (e.g., notes isomer formation during cyclization) .
- Trifluoromethyl incorporation : Introduce CF₃ early via halogen-exchange or direct trifluoromethylation (e.g., using CF₃Cu reagents).
Advanced: How can regioselectivity challenges during cyclization be addressed to avoid isomeric byproducts?
Answer:
Regioselectivity in pyrazolo[1,5-a]pyrimidine synthesis is influenced by reactant electronic/steric profiles. highlights the formation of two isomers (5- vs 7-carboxylate) due to competing nucleophilic attacks during cyclization . To mitigate this:
- Electronic modulation : Electron-withdrawing groups (e.g., CF₃ at position 7) direct cyclization by stabilizing transition states.
- Steric blocking : Bulky substituents (e.g., 2-ethylpiperidinyl) at position 2 can hinder undesired isomer formation.
- Reaction optimization : Adjust solvent polarity (e.g., ethanol vs DMF) and temperature to favor kinetic vs thermodynamic products.
Basic: What spectroscopic and crystallographic techniques are critical for structural validation?
Answer:
- X-ray crystallography : Essential for confirming regiochemistry and intermolecular interactions. used this to resolve the planar fused-ring system (dihedral angle = 1.31°) and C–H···O/N hydrogen bonds forming 3D networks .
- NMR/IR : ¹H/¹³C NMR identifies substituent positions (e.g., CF₃ as a singlet at ~110 ppm in ¹⁹F NMR). IR confirms carbonyl stretches (e.g., 1700–1750 cm⁻¹ for esters).
- Mass spectrometry : High-resolution MS validates molecular formula (e.g., reports monoisotopic mass = 278.077931) .
Advanced: How can crystallographic data resolve contradictions in reported hydrogen-bonding patterns?
Answer:
Discrepancies in H-bonding (e.g., C–H···O vs π–π interactions) arise from substituent effects. For example:
- In , C12–H12···O1 bonds form dimers, while C6–H6···N3 links these into 3D networks .
- Contrast with , where ortho-chlorine substituents may sterically hinder H-bonding, favoring π–π stacking (centroid distance = 3.426 Å) .
Methodology : - Compare thermal ellipsoids and occupancy factors to distinguish static vs dynamic disorder.
- Use Hirshfeld surface analysis to quantify interaction contributions (e.g., ’s H-bond vs π-stacking ratios).
Basic: What biological activities are associated with pyrazolo[1,5-a]pyrimidines, and how might the trifluoromethyl group enhance them?
Answer:
Pyrazolo[1,5-a]pyrimidines exhibit COX-2 inhibition, kinase modulation, and receptor antagonism () . The CF₃ group:
- Enhances metabolic stability via electronegativity and steric hindrance.
- Improves target binding through hydrophobic interactions (e.g., notes CF₃’s role in enzyme inhibition) .
Assay design : - Use fluorescence polarization for binding affinity studies.
- Optimize ADMET profiles using microsomal stability assays.
Advanced: How can computational models predict substituent effects on bioactivity?
Answer:
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values. For example, ’s trifluoromethyl group increases lipophilicity (logP ~3.5), enhancing membrane permeability .
- Docking simulations : Map the 2-ethylpiperidinylcarbonyl moiety into hydrophobic pockets (e.g., CRF1 receptor in ) .
- MD simulations : Assess conformational stability of the fused-ring system (planarity deviations <0.005 Å in ) .
Basic: How to troubleshoot low yields in coupling reactions for the 2-ethylpiperidinylcarbonyl group?
Answer:
- Catalyst selection : Use Pd(PPh₃)₄ for Buchwald-Hartwig amidation ( ) .
- Solvent/base optimization : Polar aprotic solvents (DMF, DMSO) with Et₃N or DBU improve nucleophilicity.
- Protecting groups : Temporarily protect reactive sites (e.g., NH₂) to prevent side reactions.
Advanced: What strategies resolve discrepancies in reported biological activities across analogs?
Answer:
Contradictions arise from substituent positioning (e.g., ’s dichlorophenyl vs ’s pyridinyl). Resolve via:
- Meta-analysis : Compare IC₅₀ values against substituent electronic profiles (e.g., para-F vs ortho-Cl).
- Structural analogs : Synthesize derivatives with systematic substituent variations (e.g., ’s azo-linked compounds) .
- Target profiling : Use kinase panels to identify off-target effects (e.g., KDR inhibition in ) .
Table: Key Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular formula | C₁₉H₁₉F₃N₄O₂ | |
| LogP (predicted) | ~3.2 (trifluoromethyl enhances lipo.) | |
| Crystal system | Orthorhombic (Pbca) | |
| Hydrogen bond donors/acceptors | 0/6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
